Methoxy Group Imparts Distinct Lipophilicity (XLogP3: -0.4) Compared to Chloro and Hydroxy Analogs
3-Amino-6-methoxypyridazine exhibits a calculated XLogP3 of -0.4, a value that distinguishes it from more lipophilic 6-substituted analogs and influences its utility in different chemical spaces . The methoxy substituent provides a balanced hydrophilicity-lipophilicity profile, in contrast to the more lipophilic chloro analog (estimated XLogP3 ~0.5) or the more hydrophilic hydroxyl analog (predominantly existing as the 3(2H)-pyridazinone tautomer with lower logP) .
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3: -0.4 |
| Comparator Or Baseline | 3-Amino-6-chloropyridazine (estimated XLogP3: ~0.5); 3-Amino-6-hydroxypyridazine (exists primarily as 3(2H)-pyridazinone tautomer, more polar) |
| Quantified Difference | ΔXLogP3 ≈ -0.9 vs. chloro analog |
| Conditions | Computational prediction (XLogP3) for neutral species at physiological pH |
Why This Matters
The lower lipophilicity of the methoxy derivative influences its solubility profile and may affect its performance in aqueous reaction media or its behavior in biological assays where compound lipophilicity correlates with permeability and non-specific binding.
